N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide

Descripción

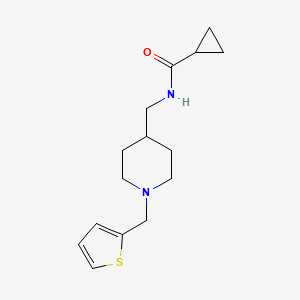

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic opioid analog structurally derived from the fentanyl class of 4-anilidopiperidines. Its core structure consists of a piperidine ring substituted at the 1-position with a thiophen-2-ylmethyl group and at the 4-position with a methyl-linked cyclopropanecarboxamide moiety. This compound is distinguished by the incorporation of a thiophene heterocycle (a sulfur-containing aromatic ring) and a cyclopropane ring in its carboxamide group, which may influence its pharmacokinetic and pharmacodynamic properties compared to classical fentanyl derivatives .

Propiedades

IUPAC Name |

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2OS/c18-15(13-3-4-13)16-10-12-5-7-17(8-6-12)11-14-2-1-9-19-14/h1-2,9,12-13H,3-8,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJYCSUWOARYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide moiety linked to a piperidine ring with a thiophene substituent. Its structural formula can be represented as follows:

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. For example, some studies have shown that related compounds target the ubiquitin-specific protease 19 (USP19), which is implicated in various pathologies including muscle atrophy and insulin resistance .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on various biological targets. The following table summarizes findings from recent studies:

| Compound | Target | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|---|

| This compound | USP19 | 8.6 ± 0.4 | 85% |

| Related Compound A | USP19 | 1.6 ± 0.2 | 90% |

| Related Compound B | USP19 | 2.8 ± 0.6 | 75% |

These results indicate that this compound exhibits significant inhibitory activity against USP19, suggesting its potential utility in treating conditions associated with this enzyme.

Study on Muscle Atrophy

In a preclinical study, the efficacy of this compound was assessed in models of muscle atrophy induced by glucocorticoids. The compound demonstrated a marked reduction in muscle loss compared to control groups, highlighting its potential as a therapeutic agent for muscle-wasting diseases .

Insulin Resistance Model

Another study investigated the compound's effects on insulin resistance in diabetic mice. Administration of this compound resulted in improved glucose tolerance and reduced insulin levels, indicating a beneficial role in metabolic disorders .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C_{11}H_{18}N_{2}S

- Molecular Weight : 210.34 g/mol

This compound features a piperidine ring, a thiophene moiety, and a cyclopropanecarboxamide group, which contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of piperidine compounds, particularly those with modifications similar to N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide, exhibit anticonvulsant properties. For instance, studies have shown that certain piperidine analogs demonstrated significant efficacy in models of maximal electroshock seizure (MES) and neuropathic pain .

Opioid Receptor Ligands

Another area of application is the development of opioid receptor ligands. Compounds with similar structural features have been synthesized and evaluated for their binding affinity to μ (mu) and δ (delta) opioid receptors. Some analogs exhibited high selectivity towards these receptors, suggesting their potential use in pain management therapies .

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory properties. Piperidine derivatives have been studied for their ability to inhibit specific enzymes involved in inflammatory processes, such as prostaglandin D synthase (H-PGDS). This inhibition can be beneficial in treating allergic diseases and various inflammatory conditions .

Case Study 1: Anticonvulsant Efficacy

In a study examining the structure-activity relationship of piperidine derivatives, it was found that modifications at specific positions on the piperidine ring significantly enhanced anticonvulsant activity. The study reported that certain substituents led to improved efficacy compared to traditional anticonvulsants like phenobarbital .

Case Study 2: Opioid Receptor Binding Affinity

A series of novel ligands based on the piperidine scaffold were synthesized to explore their binding affinity towards opioid receptors. One lead compound demonstrated exceptional binding affinity (2 nM) and selectivity for the μ-opioid receptor, indicating its potential as a therapeutic agent for pain relief .

Case Study 3: Inhibition of Prostaglandin D Synthase

Research into piperidine compounds showed promising results in inhibiting H-PGDS activity, which is crucial for the synthesis of pro-inflammatory mediators. This inhibition could pave the way for new treatments targeting allergic and inflammatory diseases .

Comparación Con Compuestos Similares

Table 1: Key Structural and Pharmacological Comparisons

Pharmacological and Toxicological Insights

Cyclopropanecarboxamide vs. Propanamide Derivatives

The replacement of the propanamide group (as in fentanyl and thenylfentanyl) with a cyclopropanecarboxamide moiety (as in the target compound and cyclopropylfentanyl) introduces steric and electronic effects. Cyclopropylfentanyl, for example, exhibits 4-fold higher potency than fentanyl in rodent models due to this modification .

Thiophene vs. Phenyl Substituents

The thiophen-2-ylmethyl group in the target compound replaces the phenethyl or 2-thienylethyl groups seen in analogs like cyclopropylfentanyl or thiofentanyl. Thenylfentanyl, which shares the thiophen-2-ylmethyl group but lacks the cyclopropane ring, shows moderate potency, suggesting that the combination of thiophene and cyclopropane in the target compound could synergistically enhance MOR affinity .

Binding Affinity and Selectivity

Thiophene-containing analogs like thiofentanyl exhibit reduced potency compared to phenyl-substituted derivatives, implying that sulfur’s electronic effects may slightly diminish receptor engagement .

Legal and Regulatory Status

The target compound’s legal status remains ambiguous. Cyclopropylfentanyl and thenylfentanyl are explicitly controlled under international drug conventions (e.g., UN 1961 and 1971) . However, structural variations—such as the thiophen-2-ylmethyl and cyclopropanecarboxamide combination—may circumvent existing regulations in some jurisdictions, underscoring the challenges in regulating novel psychoactive substances (NPS) .

Q & A

Q. What are the key synthetic steps for preparing N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanecarboxamide?

The synthesis typically involves:

- Piperidine functionalization : Alkylation of piperidine-4-ylmethylamine with thiophen-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide coupling : Reaction of the intermediate amine with cyclopropanecarboxylic acid using coupling agents like HATU or EDCI in dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product .

Q. What analytical methods are recommended for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the thiophene, piperidine, and cyclopropane moieties .

- Mass spectrometry (LC-MS/HRMS) : To verify molecular weight and purity .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for resolving crystal structures, particularly to confirm stereochemistry and intermolecular interactions .

Q. Which biological targets are associated with this compound?

Structural analogs (e.g., cyclopropylfentanyl) show affinity for opioid receptors, while thiophene-containing derivatives exhibit activity in cancer and inflammation models. Target identification should prioritize:

- GPCRs (e.g., µ-opioid receptor) via radioligand binding assays .

- Enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to separate enantiomers .

- Circular dichroism (CD) : Confirm absolute configuration of resolved enantiomers .

- Crystallographic refinement : SHELXL’s TWIN/BASF commands to model disordered or twinned crystals .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for piperidine alkylation .

- Temperature control : Low temperatures (−20°C) during amide coupling reduce side reactions .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .

Q. How should discrepancies in bioactivity data across studies be addressed?

- Batch analysis : Compare impurity profiles (HPLC) to rule out byproduct interference .

- Receptor subtype specificity : Use siRNA knockdown or knockout models to validate target engagement .

- Dose-response curves : Ensure consistent assay conditions (e.g., cell line viability, incubation time) .

Q. What computational tools predict target interactions and binding modes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors or cyclooxygenase-2 .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over time .

- Pharmacophore modeling : Identify critical functional groups (e.g., cyclopropane’s rigidity) for activity .

Q. How is metabolic stability evaluated in preclinical studies?

- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates to assess cytochrome P450 interactions .

- Plasma protein binding : Equilibrium dialysis to determine free fraction available for activity .

Q. What challenges arise during purification, and how are they mitigated?

Q. How are X-ray diffraction data interpreted for novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.